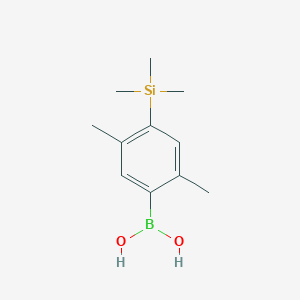
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid” is a type of boronic acid derivative. Boronic acids are compounds that contain a boron atom bonded to two hydroxyl groups and one carbon group . They are commonly used in organic synthesis .
Molecular Structure Analysis
The molecular structure of “2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid” consists of a phenyl group (a benzene ring) with two methyl groups and a trimethylsilyl group attached. The boron atom is bonded to two hydroxyl groups .Chemical Reactions Analysis
Boronic acids, including “2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid”, are known to participate in various chemical reactions. One of the most common reactions is the Suzuki-Miyaura cross-coupling reaction, which is a type of carbon-carbon bond-forming reaction .科学的研究の応用
Catalytic Applications
- Rhodium-Catalyzed Coupling Reactions : 2-(Trimethylsilyl)phenylboronic acid reacts with alkynes in the presence of a rhodium catalyst to produce benzosilole derivatives, demonstrating the potential of these compounds in catalytic applications (Tobisu et al., 2009).
Material Synthesis
Synthesis of Photovoltaic Materials : Trimethylsilyl-substituted alkynes have been used to synthesize novel 1,4-bis(alkynyl)benzene derivatives, highlighting the potential use of these compounds in developing photovoltaic materials (Zhang et al., 2020).
Synthesis of Benzyne Precursors and Luminophores : Functionalized 1,2-bis(trimethylsilyl)benzenes, key starting materials for benzyne precursors and luminophores, have been synthesized efficiently, underlining their significance in material science (Reus et al., 2012).
Organic Synthesis
Synthesis of Difunctional Phospholes : The reaction of certain phosphole derivatives with chlorotrimethylsilane and carbon dioxide, leading to trimethylsilyl and carboxylic acid derivatives, demonstrates the versatility of these compounds in organic synthesis (Deschamps & Mathey, 1998).
Preparation of Selective Reductants : Compounds like 1,4-bis(trimethylsilyl)-1,4-diaza-2,5-cyclohexadiene, with their strong reducing properties, are used to generate low-valent early transition metals, illustrating their role in selective reduction processes (Saito et al., 2014).
Spectroscopy and Analysis
Vibrational Studies : Vibrational studies of phenylboronic acid derivatives, such as 4-Carboxy Phenylboronic acid, have been performed using FT-IR and Raman spectroscopy, showcasing the application of these compounds in spectroscopic analysis (Dikmen & Alver, 2021).
Extraction and Quantitation Methods : Bonded-phase phenylboronic acid columns have been used to extract specific compounds from urine, indicating the role of these compounds in analytical chemistry (Lawson et al., 1985).
作用機序
Target of Action
The primary target of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, the boronic acid group of the compound is transferred from boron to palladium . This results in the formation of a new Pd–C bond .
Biochemical Pathways
The affected pathway is the Suzuki–Miyaura cross-coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effect of this pathway is the formation of a new carbon–carbon bond .
Pharmacokinetics
The compound is known to be a solid at room temperature , suggesting that it may have limited bioavailability
Result of Action
The molecular effect of the compound’s action is the formation of a new carbon–carbon bond . This can lead to the synthesis of a wide range of organic compounds . On a cellular level, the effects would depend on the specific compounds being synthesized.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid. For instance, the Suzuki–Miyaura reaction conditions are known to be exceptionally mild and functional group tolerant . This suggests that the compound may be stable and effective under a wide range of environmental conditions.
特性
IUPAC Name |
(2,5-dimethyl-4-trimethylsilylphenyl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19BO2Si/c1-8-7-11(15(3,4)5)9(2)6-10(8)12(13)14/h6-7,13-14H,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATUPLLKBFHTRGN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)[Si](C)(C)C)C)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19BO2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-4-(trimethylsilyl)phenylboronic acid | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,5-Dimethyl-1-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde](/img/structure/B2784959.png)
![1-Methyl-1,6-diazaspiro[3.3]heptane dihydrochloride](/img/structure/B2784960.png)


![9-(3,5-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2784963.png)
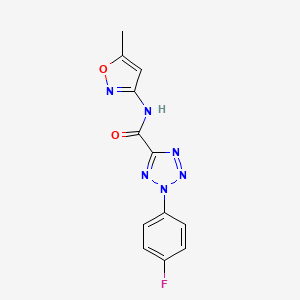
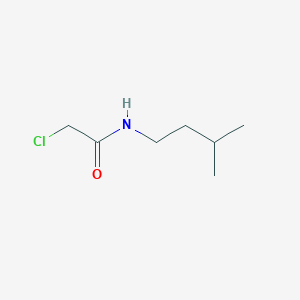
![Methyl 3-[(2-{[2-({2-[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2784967.png)
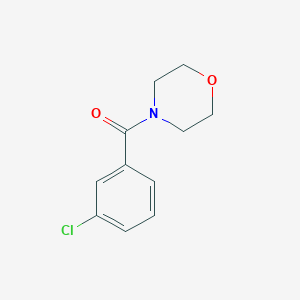
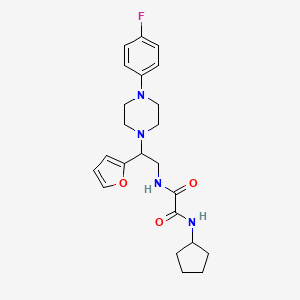
![2-chloro-6-fluoro-N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2784971.png)
![4,7,8-Trimethyl-6-(2-propoxyphenyl)-2-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2784975.png)
![(4-(Benzo[d]thiazol-2-yloxy)piperidin-1-yl)(3-(2-chlorophenyl)-5-methylisoxazol-4-yl)methanone](/img/structure/B2784981.png)